molecular formula C11H14O4S B12590318 Ethyl (2-methoxy-4-sulfanylphenoxy)acetate CAS No. 648439-22-9

Ethyl (2-methoxy-4-sulfanylphenoxy)acetate

Cat. No.: B12590318
CAS No.: 648439-22-9
M. Wt: 242.29 g/mol
InChI Key: QDPXQLDKPYVMLF-UHFFFAOYSA-N
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Description

Ethyl (2-methoxy-4-sulfanylphenoxy)acetate is an organic compound with the molecular formula C11H14O4S It is characterized by the presence of an ethyl ester group, a methoxy group, and a sulfanyl group attached to a phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-methoxy-4-sulfanylphenoxy)acetate typically involves the esterification of 2-methoxy-4-sulfanylphenol with ethyl chloroacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor and the product is continuously removed. This approach offers advantages such as improved reaction control, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-methoxy-4-sulfanylphenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; typically carried out in anhydrous ether at low temperatures.

    Substitution: Sodium hydride, alkyl halides; typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenoxyacetates depending on the nucleophile used.

Scientific Research Applications

Ethyl (2-methoxy-4-sulfanylphenoxy)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2-methoxy-4-sulfanylphenoxy)acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The sulfanyl group can act as a nucleophile, participating in biochemical reactions that modify the activity of target proteins. The methoxy and ester groups can influence the compound’s solubility and membrane permeability, affecting its distribution and activity within the body.

Comparison with Similar Compounds

Ethyl (2-methoxy-4-sulfanylphenoxy)acetate can be compared with other similar compounds such as:

    Ethyl (4-methoxyphenyl)acetate: Lacks the sulfanyl group, which may result in different chemical reactivity and biological activity.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its physical and chemical properties.

    Ethyl (2-methoxy-4-hydroxyphenoxy)acetate:

This compound is unique due to the presence of both methoxy and sulfanyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

648439-22-9

Molecular Formula

C11H14O4S

Molecular Weight

242.29 g/mol

IUPAC Name

ethyl 2-(2-methoxy-4-sulfanylphenoxy)acetate

InChI

InChI=1S/C11H14O4S/c1-3-14-11(12)7-15-9-5-4-8(16)6-10(9)13-2/h4-6,16H,3,7H2,1-2H3

InChI Key

QDPXQLDKPYVMLF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)S)OC

Origin of Product

United States

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